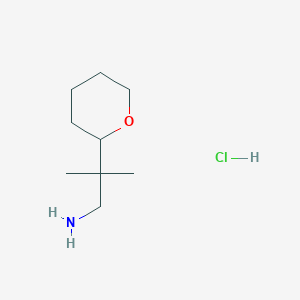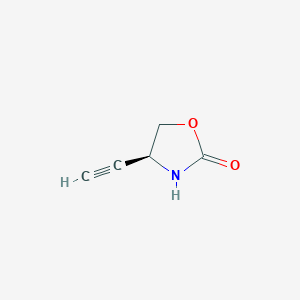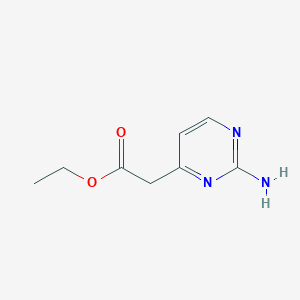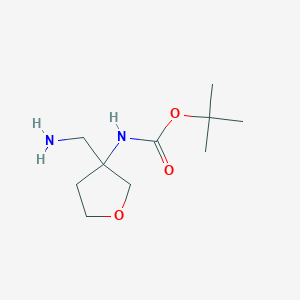
2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1384582-33-5 . It has a molecular weight of 193.72 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-methyl-2-tetrahydro-2H-pyran-2-yl-1-propanamine hydrochloride . The InChI code is 1S/C9H19NO.ClH/c1-9(2,7-10)8-5-3-4-6-11-8;/h8H,3-7,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Receptor Binding and Antagonism
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) demonstrates high affinity for κ-opioid receptors, showing potential as an antagonist with therapeutic implications in treating depression and addiction disorders. It has demonstrated efficacy in various animal assays, including mouse forced-swim tests and social defeat stress assays, highlighting its potential antidepressant-like effects and its ability to mitigate the behavioral impacts of stress (Grimwood et al., 2011).
Synthesis and Structural Analysis
The compound has been the subject of various synthetic and structural analyses. A study focused on the safe and scalable synthesis of a structurally related compound, 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, highlighting the significance of process safety in the development of thermally stable compounds for potential industrial applications (Likhite et al., 2016). Furthermore, structural analyses of related cathinones through spectroscopic studies and crystallography have provided insights into the characteristic properties of these compounds, aiding in their identification and potential derivatization for various applications (Nycz et al., 2016).
Therapeutic Synthesis
Efforts in therapeutic synthesis have also been notable, with the development of a five-step sequence procedure for the preparation of certain (R)-1-(1H-indol-3-yl) propan-2-amines, demonstrating time and cost efficiency in the synthesis of optical pure target products (Peng et al., 2013).
Catalysis and Complex Formation
Studies have explored the formation of metal complexes with certain ligands derived from 2-methyl-2-(oxan-2-yl)propan-1-amine hydrochloride, providing insights into the synthesis, characterization, and potential applications of these complexes in DNA cleavage and other biochemical processes (Sancheti et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-2-(oxan-2-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,7-10)8-5-3-4-6-11-8;/h8H,3-7,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPDGBSWFUTOOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CCCCO1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid](/img/structure/B1469753.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1469754.png)









![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)